tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate
Description
tert-Butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate is a carbamate derivative characterized by a tert-butyl carbamate group linked to a benzyl moiety substituted with a furan-2-yl ring at the 3-position of the phenyl group. This structure combines the steric bulk of the tert-butyl group with the electron-rich aromaticity of the furan ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is typically synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling (as seen in boronic acid derivatives in ), or through multi-step organic transformations involving carbamate protection strategies . Its applications span drug discovery, particularly in targeting protein stabilization and enzyme inhibition, leveraging the furan ring’s ability to engage in π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-11-12-6-4-7-13(10-12)14-8-5-9-19-14/h4-10H,11H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTKEEZUTBEJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate typically involves the protection of 3-(furan-2-yl)benzylamine with a BOC group. This can be achieved by reacting 3-(furan-2-yl)benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzylamine moiety can be reduced to form the corresponding amine.
Substitution: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine.
Substitution: Free 3-(furan-2-yl)benzylamine.
Scientific Research Applications
Medicinal Chemistry
Carbamate Derivatives in Drug Development
The carbamate functional group is a critical motif in many pharmaceutical compounds. Tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate can serve as a scaffold for developing new drugs due to its structural versatility. Research indicates that carbamates can exhibit significant biological activity, including anti-inflammatory and anticancer properties .
Case Study: Anti-inflammatory Activity
A series of carbamate derivatives were synthesized and tested for their anti-inflammatory effects. For instance, compounds similar to this compound showed promising results in reducing inflammation in animal models, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .
Anticancer Properties
this compound has been investigated for its potential anticancer effects. Studies have demonstrated that similar compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanisms involve modulation of mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.
| Activity Type | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | HepG2 | Induction of apoptosis | |
| Anticancer | MCF-7 | Cell cycle arrest | |
| Anti-inflammatory | Rat Model | Reduction of edema |
Synthesis and Modification
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate bond . The structural modifications can enhance its biological activity and solubility.
Pharmacological Insights
Mechanisms of Action
Research indicates that the pharmacological effects of this compound may be attributed to its ability to interact with specific biological targets involved in disease pathways, such as inflammation and cancer progression. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, enhancing its efficacy .
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The BOC group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing pathways related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound’s closest analogs are tert-butyl carbamates with substituted benzyl groups. Key structural differences and their implications include:
| Compound (Evidence ID) | Substituent on Phenyl Ring | Key Structural Feature | Electronic Effect |
|---|---|---|---|
| Target Compound | 3-(Furan-2-yl) | Electron-rich heterocycle | Enhances π-π interactions, solubility |
| tert-Butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate (7) | 3-(Aminomethyl) | Polar NH₂ group | Increases hydrophilicity, H-bonding |
| tert-Butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate (14) | 3-(Bromomethyl) | Electrophilic Br substituent | Facilitates nucleophilic substitution |
| 13i (3) | 3-[3-(Trifluoromethyl)phenoxy] | Strongly electron-withdrawing CF₃ | Reduces electron density, alters reactivity |
| 13k (3) | 3-[4-Fluorophenoxy] | Moderately electron-withdrawing F | Balances lipophilicity and reactivity |
The furan-2-yl group in the target compound provides distinct electronic and steric properties compared to halogenated or alkylated analogs. For instance, the bromomethyl group in is more reactive in cross-coupling reactions, whereas the furan ring may enhance binding to biological targets like enzymes or receptors .
Biological Activity
Introduction
Tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate, also known as N-BOC 3-(Furan-2-yl)benzylamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and in cancer treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Properties
- Molecular Formula: C16H19NO3
- Molar Mass: 273.33 g/mol
- CAS Number: 1190222-93-5
The structure of this compound features a furan ring attached to a phenyl group, which is known to influence its biological activity through various mechanisms.
Enzyme Inhibition
Research indicates that carbamate derivatives, including this compound, can act as inhibitors for various enzymes. Notably, compounds with similar structures have shown inhibitory effects on histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. For instance, studies have demonstrated that certain carbamates exhibit high potency against HDAC1 and HDAC2, with IC50 values in the low nanomolar range .
Anticancer Activity
The anticancer potential of this compound can be inferred from the biological activities of structurally related compounds. For example, certain furan-containing carbamates have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the presence of the furan moiety enhances the compound's ability to induce apoptosis in cancer cells .
Case Studies
-
HDAC Inhibition Study
- A study investigating the inhibition of HDACs by carbamate derivatives found that compounds with bulky lipophilic groups demonstrated enhanced selectivity and potency. The findings indicated that modifications on the carbamate structure could lead to improved biological profiles, making them suitable candidates for further development in cancer therapy .
-
Cytotoxicity Assessment
- In vitro assays conducted on various cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. For instance, compounds with furan rings showed IC50 values ranging from 1 to 10 µM against colon carcinoma cells, indicating their potential as therapeutic agents .
The proposed mechanism of action for this compound involves its ability to inhibit specific enzymes involved in cellular processes such as histone modification and apoptosis regulation. By interfering with these pathways, the compound may induce cell cycle arrest and promote programmed cell death in malignant cells.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate?
A widely used method involves coupling reactions between tert-butyl carbamate precursors and aromatic aldehydes or acids. For example, condensation of tert-butyl carbamate derivatives with substituted carboxylic acids using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) can yield the target compound . Asymmetric Mannich reactions, as demonstrated in related carbamate syntheses, may also be adapted for stereoselective synthesis of intermediates .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm molecular structure and substituent positions.
- X-ray Crystallography: For absolute configuration determination. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, providing high-resolution structural data .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and purity.
Q. How should this compound be handled and stored to ensure stability?
- Storage: Store in a cool, dry environment (room temperature recommended) away from direct sunlight and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .
- Handling: Use personal protective equipment (PPE) such as gloves and lab coats. Conduct reactions in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can one resolve contradictions in NMR data when synthesizing derivatives of this compound?
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR Techniques: Use HSQC (heteronuclear single quantum coherence) or NOESY (nuclear Overhauser effect spectroscopy) to resolve overlapping signals and confirm spatial arrangements .
- X-ray Validation: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in spectroscopic data .
Q. What strategies optimize stereochemical outcomes in the synthesis of chiral tert-butyl carbamates?
- Asymmetric Catalysis: Employ chiral catalysts (e.g., organocatalysts or metal complexes) in Mannich or aldol reactions to control stereochemistry .
- Reaction Solvent/Temperature: Polar aprotic solvents (e.g., DMF) and low temperatures (-20°C to 0°C) can enhance enantioselectivity in coupling reactions .
Q. How can SHELX software be applied to analyze the crystal structure of this compound?
- Data Refinement: Use SHELXL for refining atomic coordinates, thermal parameters, and occupancy factors. Key steps include:
- Inputting experimental data (F² values) and initial structural models.
- Iterative refinement with restraints for bond lengths/angles.
- Validation using R-factors and residual electron density maps .
Q. How can low yields in coupling reactions during synthesis be addressed?
- Reagent Optimization: Replace EDCI/HOBt with more efficient coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) for sterically hindered substrates .
- Microwave-Assisted Synthesis: Reduce reaction time and improve yields by 10–20% using controlled microwave heating .
- Purification Techniques: Employ gradient flash chromatography or preparative HPLC to isolate pure product from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
